molecular formula C6H3ClINO2 B2508850 6-Chloro-4-iodopyridine-3-carboxylic acid CAS No. 1211578-80-1

6-Chloro-4-iodopyridine-3-carboxylic acid

Cat. No.: B2508850
CAS No.: 1211578-80-1
M. Wt: 283.45
InChI Key: QFFFXLLUGUHIHH-UHFFFAOYSA-N
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Description

6-Chloro-4-iodopyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H3ClINO2. It is a derivative of pyridine, characterized by the presence of chlorine and iodine substituents at the 6th and 4th positions, respectively, and a carboxylic acid group at the 3rd position.

Scientific Research Applications

6-Chloro-4-iodopyridine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: Employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: Used in the production of agrochemicals and specialty chemicals

Safety and Hazards

The safety information for 6-Chloro-4-iodopyridine-3-carboxylic acid includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

Future Directions

6-Chloro-4-iodopyridine-3-carboxylic acid is currently used for research and development purposes . Its future directions could involve further exploration of its properties and potential applications in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-iodopyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the halogenation of pyridine-3-carboxylic acid to introduce the chlorine and iodine atoms at the desired positions. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-iodopyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Carboxylates or aldehydes.

    Reduction Products: Alcohols or amines.

Mechanism of Action

The mechanism of action of 6-Chloro-4-iodopyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways can vary, but common targets include kinases, proteases, and G-protein coupled receptors. The compound’s halogen substituents and carboxylic acid group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-iodopyridine-2-carboxylic acid
  • 6-Bromo-4-iodopyridine-3-carboxylic acid
  • 6-Chloro-4-bromopyridine-3-carboxylic acid

Uniqueness

6-Chloro-4-iodopyridine-3-carboxylic acid is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and iodine atoms allows for versatile chemical modifications and enhances its potential as a building block in complex organic synthesis.

Properties

IUPAC Name

6-chloro-4-iodopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFFXLLUGUHIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211578-80-1
Record name 6-chloro-4-iodopyridine-3-carboxylic acid
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